molecular formula C3H6ClN3 B3048721 2-Cyanoethanimidamide hydrochloride CAS No. 1803591-44-7

2-Cyanoethanimidamide hydrochloride

Cat. No.: B3048721
CAS No.: 1803591-44-7
M. Wt: 119.55
InChI Key: HEMYVUHMJXAXGG-UHFFFAOYSA-N
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Description

2-Cyanoethanimidamide hydrochloride (chemical formula: C₃H₆N₃·HCl) is an amidine derivative featuring a cyano (-CN) group attached to an ethanimidamide backbone. Amidines are nitrogen-containing compounds with applications in pharmaceuticals, agrochemicals, and organic synthesis. The cyano group enhances electrophilicity, making the compound reactive in nucleophilic addition reactions.

Properties

IUPAC Name

2-cyanoethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-2-1-3(5)6;/h1H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYVUHMJXAXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-44-7
Record name Ethanimidamide, 2-cyano-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 2-cyanoethanimidamide hydrochloride
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Preparation Methods

The synthesis of 2-Cyanoethanimidamide hydrochloride typically involves the reaction of cyanoacetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale production.

Chemical Reactions Analysis

2-Cyanoethanimidamide hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the potential of 2-cyanoethanimidamide hydrochloride in the development of antitumor agents. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. Some derivatives exhibited promising results comparable to established chemotherapeutic agents like doxorubicin, indicating potential for further development in cancer treatment protocols .

Enzyme Inhibition Studies
The compound's structural properties make it a suitable candidate for studying enzyme interactions. It can serve as a substrate or inhibitor in biochemical assays designed to elucidate metabolic pathways and enzyme kinetics. This application is particularly relevant in pharmacology, where understanding drug-enzyme interactions is crucial for drug design.

Agricultural Applications

Pesticidal Properties
2-Cyanoethanimidamide hydrochloride has been explored for its fungicidal and pesticidal properties. Research indicates that derivatives of this compound can effectively combat various plant pathogens, making them valuable in agricultural pest management strategies. The effectiveness of these compounds at low application rates suggests they could be integrated into sustainable agricultural practices .

Herbicide Development
The compound's role in the synthesis of novel herbicides has also been investigated. By modifying its structure, researchers aim to enhance its efficacy against specific weed species while minimizing environmental impact. This aligns with current trends in developing selective herbicides that target undesirable plants without harming crops .

Biochemical Research

Metabolic Pathway Analysis
In biochemical research, 2-cyanoethanimidamide hydrochloride is employed to study metabolic pathways involving nitrogen-containing compounds. Its ability to participate in various chemical reactions makes it a useful tool for researchers investigating amino acid metabolism and related biochemical processes .

Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are integral to many biological activities. The versatility of 2-cyanoethanimidamide hydrochloride allows chemists to create a range of derivatives that can be screened for biological activity, enhancing its utility in drug discovery .

Table 1: Summary of Key Studies Involving 2-Cyanoethanimidamide Hydrochloride

Study ReferenceFocus AreaKey Findings
Antitumor ActivitySome derivatives showed inhibitory effects comparable to doxorubicin.
Pesticidal PropertiesEffective against plant pathogens; potential for sustainable agriculture.
Biochemical ResearchUseful for studying nitrogen metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-Cyanoethanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-cyanoethanimidamide hydrochloride and structurally related amidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Safety Profile
2-Cyanoethanimidamide Hydrochloride C₃H₆N₃·HCl 135.56 (calculated) Cyano (-CN), amidine Hypothesized use in pharmaceutical intermediates due to amidine reactivity. Limited data; likely requires precautions for inhalation/skin contact (analogous to ).
2-(Phenylthio)ethanimidamide Hydrochloride C₈H₁₁N₂S·HCl 203.71 Phenylthio (-SPh), amidine Used in organic synthesis (e.g., sulfur-containing ligands or catalysts) . May cause skin/eye irritation; handle with PPE .
2-(Dimethylamino)ethanimidamide Dihydrochloride C₄H₁₁N₃·2HCl 198.53 Dimethylamino (-N(CH₃)₂), amidine Potential role in drug development (e.g., kinase inhibitors) due to cationic amidine structure . Toxicity data incomplete; avoid dust inhalation .
2-Cyanothioacetamide C₃H₄N₂S 100.14 Cyano (-CN), thioacetamide (-C(S)NH₂) Reacts with thiols in biochemical studies; used as a crosslinking agent . Causes severe skin/eye irritation; requires ventilation and PPE .
Ethyl 2-Chloroacetimidate Hydrochloride C₄H₈ClNO·HCl 158.03 Chloro (-Cl), ethyl ester (-OEt) Intermediate in peptide synthesis; hydrolyzes to form imidate esters . Releases toxic gases upon decomposition; use respiratory protection .

Key Insights:

Thioacetamide (in 2-cyanothioacetamide) introduces sulfur-based reactivity, useful in crosslinking but with higher toxicity risks .

Safety Considerations :

  • Amidines with cationic charges (e.g., dihydrochloride salts) often require precautions against inhalation and skin contact due to irritant properties .
  • Chlorinated analogs (e.g., ethyl 2-chloroacetimidate) pose risks of toxic gas release during decomposition .

Applications: Pharmaceutical Intermediates: Amidines like 2-(dimethylamino)ethanimidamide dihydrochloride are explored for drug design due to their ability to form stable interactions with biomolecules . Organic Synthesis: Phenylthio and cyano derivatives serve as building blocks for sulfur-containing or electron-deficient scaffolds .

Research Findings and Contradictions

  • Toxicity Data Gaps: While 2-(phenylthio)ethanimidamide hydrochloride is labeled as irritant , (2S)-2,5-diaminopentanamide dihydrochloride (a structurally distinct amidine) lacks classified hazards despite incomplete toxicological data . This highlights variability in risk assessment across amidine derivatives.
  • Reactivity vs. Stability: Chlorinated analogs (e.g., ethyl 2-chloroacetimidate) exhibit higher instability compared to cyano or amino-substituted amidines, limiting their utility in long-term applications .

Biological Activity

2-Cyanoethanimidamide hydrochloride, a compound with diverse biological activities, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-cyanoethanimidamide hydrochloride typically involves the reaction of cyanoacetic acid with amines under acidic conditions. This method allows for the formation of derivatives that can exhibit varying biological activities. The compound's structure is characterized by a cyano group attached to an ethanimidamide backbone, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of 2-cyanoethanimidamide hydrochloride as an anticancer agent. For instance, derivatives containing the 2-cyanoacrylamide moiety have shown significant inhibitory effects on TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which is involved in cell survival pathways. A derivative exhibited an IC50 value of 27 nM, indicating potent activity against cancerous cells through apoptosis induction .

Table 1: Anticancer Activity of 2-Cyanoethanimidamide Derivatives

CompoundTargetIC50 (nM)Mechanism
13hTAK127Apoptosis induction via reversible covalent bonding

2. Antibacterial and Antioxidant Activity

The antibacterial properties of related compounds have been explored, with some derivatives demonstrating effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using the agar well-diffusion method, revealing moderate activity against these pathogens .

Table 2: Antibacterial Activity

CompoundBacteriaMIC (mg/mL)Activity Level
17aE. coli ATCC 25922100Moderate
17aP. aeruginosa ATCC 27853100Significant

The mechanisms through which 2-cyanoethanimidamide hydrochloride exerts its biological effects include:

  • Inhibition of Key Kinases : By targeting kinases like TAK1, the compound disrupts survival signaling pathways in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Certain derivatives have been shown to increase ROS levels in cancer cell lines, contributing to cytotoxicity .
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been noted.

Case Studies

Several case studies illustrate the compound's efficacy in various biological contexts:

  • A study involving human cancer cell lines demonstrated that specific derivatives could interrupt cell cycle progression and induce apoptosis through ROS generation .
  • In vivo models have shown promise for the use of these compounds in treating chronic pain and other central nervous system disorders due to their action on voltage-gated sodium channels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyanoethanimidamide hydrochloride, and what purity benchmarks are recommended for research use?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyanoacetamide with ethylenediamine derivatives under controlled pH and temperature (4–6 hours at 60–80°C) yields the target compound. Purification involves recrystallization using ethanol/water mixtures, followed by vacuum drying. Purity should exceed 98% (HPLC/UV-Vis), validated via spectral analysis (NMR, IR) and elemental analysis .

Q. What safety protocols are critical when handling 2-Cyanoethanimidamide hydrochloride in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in airtight containers in ventilated areas, segregated from incompatible reagents .

Q. Which analytical techniques are most effective for characterizing 2-Cyanoethanimidamide hydrochloride and validating its structure?

  • Methodological Answer : Employ a combination of techniques:

  • Spectroscopy : ¹H/¹³C NMR for functional group identification.
  • Chromatography : HPLC with UV detection (λ = 220–260 nm) for purity assessment.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation.
    Cross-validate results with elemental analysis (C, H, N, Cl) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in 2-Cyanoethanimidamide hydrochloride synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Temperature : 50–90°C gradients to identify exothermic/endothermic phases.
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for rate enhancement.
  • Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures.
    Monitor progress via TLC or in-situ FTIR. Optimized conditions should achieve >85% yield with <5% side products .

Q. How should contradictory spectral or analytical data for 2-Cyanoethanimidamide hydrochloride be resolved?

  • Methodological Answer :

Replicate Experiments : Eliminate procedural variability.

Cross-Technique Validation : Compare NMR with X-ray crystallography (if crystals are obtainable).

QC Review : Apply Westgard rules to assess instrument precision. For unresolved discrepancies, consult independent labs or literature benchmarks (e.g., NIST Chemistry WebBook) .

Q. What strategies are recommended for studying the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–6 months; analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) in quartz cells; monitor photolysis products.
  • pH Effects : Test solubility and decomposition in buffers (pH 2–12). Use kinetic modeling (Arrhenius plots) to predict shelf life .

Q. How can computational modeling enhance the understanding of 2-Cyanoethanimidamide hydrochloride’s reactivity and interactions?

  • Methodological Answer :

  • DFT Calculations : Simulate reaction pathways (e.g., Gaussian software) to identify transition states.
  • Molecular Dynamics : Predict solubility parameters or binding affinities with biological targets.
    Validate models against experimental data (e.g., kinetic rates, crystallographic structures) .

Q. What are the best practices for scaling up laboratory-scale synthesis of 2-Cyanoethanimidamide hydrochloride while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring.
  • Batch vs. Flow Chemistry : Evaluate continuous flow reactors for improved heat/mass transfer.
  • Purification Scaling : Replace recrystallization with preparative HPLC or column chromatography. Document critical process parameters (CPPs) for Quality by Design (QbD) compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyanoethanimidamide hydrochloride
Reactant of Route 2
2-Cyanoethanimidamide hydrochloride

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